

# Spectroscopic and Synthetic Profile of Tert-butyl 2-(methylamino)acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

Cat. No.: *B7771382*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic approach for **Tert-butyl 2-(methylamino)acetate**. The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

## Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Tert-butyl 2-(methylamino)acetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the summarized  $^1\text{H}$  and predicted  $^{13}\text{C}$  NMR data for **Tert-butyl 2-(methylamino)acetate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Tert-butyl 2-(methylamino)acetate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific experimental  $^1\text{H}$  NMR data was not found in the search results. The table structure is provided as a template for experimental data.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Tert-butyl 2-(methylamino)acetate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C=O (Ester)
Data not available	-C(CH <sub>3</sub> ) <sub>3</sub>
Data not available	-CH <sub>2</sub> -
Data not available	-C(CH <sub>3</sub> ) <sub>3</sub>
Data not available	-NH-CH <sub>3</sub>

Note: The provided  $^{13}\text{C}$  NMR data is based on a predicted spectrum and should be confirmed with experimental data.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **Tert-butyl 2-(methylamino)acetate** are presented below.

Table 3: Predicted Mass Spectrometry Data for **Tert-butyl 2-(methylamino)acetate**[\[2\]](#)

Adduct	Predicted $m/z$
[M+H] <sup>+</sup>	146.11756
[M+Na] <sup>+</sup>	168.09950
[M-H] <sup>-</sup>	144.10300
[M+NH <sub>4</sub> ] <sup>+</sup>	163.14410
[M+K] <sup>+</sup>	184.07344
[M] <sup>+</sup>	145.10973

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **Tert-butyl 2-(methylamino)acetate** was not identified, the expected characteristic absorption bands can be inferred from its functional groups and by comparison with structurally similar compounds like 2-(tert-Butylamino)ethyl methacrylate.[3]

Table 4: Expected Infrared Absorption Bands for **Tert-butyl 2-(methylamino)acetate**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3300-3400	N-H	Stretching
~2950-3000	C-H (sp <sup>3</sup> )	Stretching
~1735	C=O (Ester)	Stretching
~1150-1250	C-O (Ester)	Stretching
~1370 and ~1390	C-H (tert-butyl)	Bending (doublet)

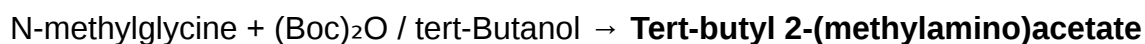
## Experimental Protocols

A specific, detailed experimental protocol for the synthesis and spectroscopic analysis of **Tert-butyl 2-(methylamino)acetate** was not available in the searched literature. However, a general synthetic procedure can be outlined based on common methods for the esterification of amino acids.

### General Synthesis of Tert-butyl 2-(methylamino)acetate

A plausible synthetic route involves the reaction of N-methylglycine with a tert-butylation agent.

Reaction Scheme:



Materials:

- N-methylglycine (Sarcosine)

- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) or tert-Butanol
- Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Catalyst (e.g., 4-Dimethylaminopyridine (DMAP) or a strong acid)
- Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)

#### Procedure:

- N-methylglycine is dissolved or suspended in a suitable anhydrous solvent.
- The tert-butylation agent (e.g., an excess of tert-butanol with a catalytic amount of strong acid, or di-tert-butyl dicarbonate with a catalytic amount of DMAP) is added to the reaction mixture.
- The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored for completion using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is quenched and subjected to an aqueous workup to remove unreacted starting materials and byproducts.
- The organic layer is dried and the solvent is removed under reduced pressure.
- The crude product is purified, typically by column chromatography on silica gel, to yield pure **Tert-butyl 2-(methylamino)acetate**.

## Spectroscopic Analysis Protocol

#### NMR Spectroscopy:

- A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- The solution is transferred to an NMR tube.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).
- The obtained spectra are processed and analyzed to confirm the structure of the compound.

#### Mass Spectrometry:

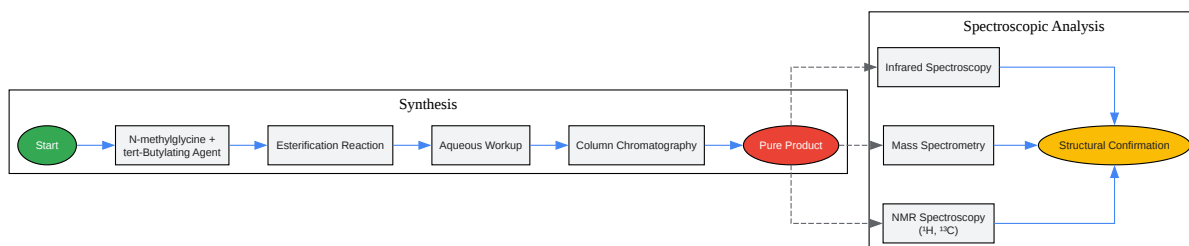
- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI).
- The mass spectrum is recorded to determine the molecular weight of the compound.

#### Infrared Spectroscopy:

- A small amount of the neat sample (if liquid) is placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, a thin film of the sample is cast on a salt plate from a volatile solvent.
- The IR spectrum is recorded using an FTIR spectrometer.

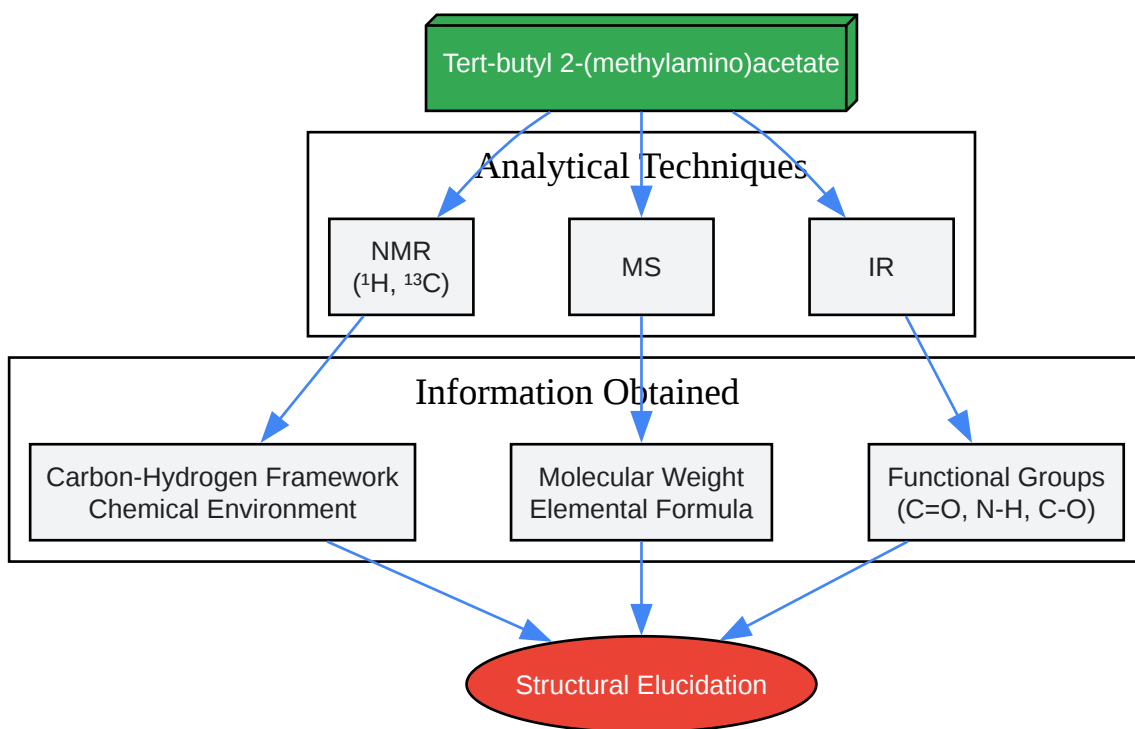
## Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **Tert-butyl 2-(methylamino)acetate**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **Tert-butyl 2-(methylamino)acetate**.



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Caption: Logical relationship between spectroscopic techniques and structural information.

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## References

- 1. Human Metabolome Database:  $^{13}\text{C}$  NMR Spectrum (1D, 100 MHz,  $\text{D}_2\text{O}$ , predicted) (HMDB0034166) [hmdb.ca]
- 2. PubChemLite - Tert-butyl 2-(methylamino)acetate ( $\text{C}_7\text{H}_{15}\text{NO}_2$ ) [pubchemlite.lcsb.uni.lu]
- 3. 2-(tert-Butylamino)ethyl methacrylate [webbook.nist.gov]
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